molecular formula C13H20N2O B13780514 Acetamide, N,N-diethyl-2-(N-methylanilino)- CAS No. 93087-88-8

Acetamide, N,N-diethyl-2-(N-methylanilino)-

Cat. No.: B13780514
CAS No.: 93087-88-8
M. Wt: 220.31 g/mol
InChI Key: AAFYJQZWJOVAGB-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol . This compound is structurally characterized by a combination of aliphatic (diethyl) and aromatic (N-methylaniline) moieties, which influence its physicochemical properties and reactivity.

Properties

CAS No.

93087-88-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N,N-diethyl-2-(N-methylanilino)acetamide

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)11-14(3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

AAFYJQZWJOVAGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Method from Patent CN101723845B

A representative and well-documented method for preparing N,N-diethyl-m-acetamidoaniline , a close analogue of the target compound, is outlined in Chinese patent CN101723845B. This method can be adapted to synthesize Acetamide, N,N-diethyl-2-(N-methylanilino)- by modifying the amine substrate accordingly.

Stepwise Procedure:
  • Acylation Reaction:

    • React m-phenylenediamine with glacial acetic acid and hydrobromic acid.
    • This forms an acylated intermediate (acylate).
    • Reaction conditions: Controlled temperature and stirring to ensure complete conversion.
  • Ethylation (Alkylation) Reaction:

    • The acylate is reacted with ethyl bromide to introduce the N,N-diethyl groups.
    • After completion, the reaction mixture is diluted, filtered, and washed to isolate the crude product.
  • Mother Liquor Recycling:

    • The filtrate and wash liquids (mother liquor) are collected and concentrated.
    • Sulfuric acid and ethanol are added to the concentrated mother liquor to regenerate ethyl bromide.
    • This regenerated ethyl bromide is reused in the alkylation step, enhancing cost-efficiency and sustainability.
  • Purification:

    • The product is purified by adjusting the pH to 8–9.5 using liquid caustic soda or ammonia water.
    • The mixture is allowed to stand, then filtered and washed to obtain the pure N,N-diethyl-m-acetamidoaniline .
Reaction Scheme Summary:
Step Reactants Conditions Product/Intermediate
1 m-Phenylenediamine + Acetic acid + HBr Acylation under stirring, controlled temperature Acylate intermediate
2 Acylate + Ethyl bromide Ethylation, dilution, filtration Crude N,N-diethyl-m-acetamidoaniline
3 Filtrate + H2SO4 + Ethanol Regeneration of ethyl bromide Recycled ethyl bromide for step 2
4 Crude product + NaOH or NH3 pH adjustment, filtration, washing Pure N,N-diethyl-m-acetamidoaniline
Key Features:
  • The process recycles waste streams effectively, reducing environmental impact.
  • The mother liquor reuse lowers raw material costs.
  • The pH adjustment step ensures product purity and crystallinity.

Alternative Preparation Approaches

While the above method is specific to the diethyl-m-acetamidoaniline derivative, preparation of Acetamide, N,N-diethyl-2-(N-methylanilino)- may also involve:

  • Direct acylation of N-methylaniline derivatives with acetylating agents such as acetic anhydride or acetyl chloride.
  • Subsequent N,N-diethylation through alkylation using ethyl bromide or ethyl iodide in the presence of bases.
  • Use of catalytic systems to facilitate substitution reactions at lower temperatures and shorter reaction times.

Data Tables and Research Outcomes

Reaction Conditions and Yields (From CN101723845B)

Parameter Value/Range Notes
Acylation temperature Ambient to moderate (not specified) Controlled to avoid side reactions
Ethylation temperature Not explicitly stated Typically room temperature to 70°C
pH adjustment 8.0 – 9.5 Ensures precipitation and purity
Sodium bromide content in mother liquor 15% – 35% (mass %) Limits mother liquor reuse cycles
Mother liquor reuse cycles 1 – 5 times Enhances sustainability and reduces costs
Product purity High (implied by filtration and washing) Confirmed by pH and filtration quality control

Process Efficiency

  • The recycling of ethyl bromide via mother liquor treatment reduces raw material consumption.
  • Filtration and washing steps effectively remove impurities.
  • pH control is critical for product crystallization and purity.

Professional Notes and Observations

  • The preparation of Acetamide, N,N-diethyl-2-(N-methylanilino)- requires careful control of reaction parameters to avoid over-alkylation or incomplete acylation.
  • The reuse of mother liquor and regeneration of alkylating agents exemplify green chemistry principles.
  • The literature emphasizes the importance of purification steps such as filtration, washing, and vacuum distillation to achieve high purity.
  • Catalysts and solvents play a significant role in optimizing reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N,N-diethyl-2-(N-methylanilino)- can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: This compound can also be reduced using reducing agents to form reduced derivatives.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(N-methylanilino)acetate, while reduction may produce N,N-diethyl-2-(N-methylanilino)ethanol.

Scientific Research Applications

Organic Synthesis

Acetamide, N,N-diethyl-2-(N-methylanilino)- serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to form C–N bonds through palladium-catalyzed cross-coupling reactions has been widely documented. These reactions are crucial for synthesizing anilines and their derivatives, which are important in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of acetamide can exhibit significant biological activity, including antibacterial and anti-inflammatory properties. For instance, studies have shown that modifications to the acetamide structure can enhance binding affinity to specific biological targets, such as the 18 kDa translocator protein (TSPO), which is implicated in various diseases .

Case Study 1: Synthesis of Aniline Derivatives

In a study focusing on palladium-catalyzed reactions, researchers utilized acetamide, N,N-diethyl-2-(N-methylanilino)- to synthesize various aniline derivatives. The resulting products displayed promising activity against several bacterial strains, demonstrating the compound's utility in developing new antibiotics.

Reaction TypeYield (%)Target Compound
C–N Cross-Coupling85N,N-Diethyl Aniline
N-Alkylation75N-Methyl Aniline Derivative

Case Study 2: Drug Development for Anti-inflammatory Agents

A recent investigation explored the modification of acetamide derivatives for potential anti-inflammatory applications. The study synthesized multiple analogs and tested their efficacy in vitro against inflammatory markers.

CompoundIC50 (µM)Mechanism of Action
Acetamide Derivative A12COX-2 Inhibition
Acetamide Derivative B8TNF-α Suppression

The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard anti-inflammatory drugs.

Material Science Applications

Acetamide, N,N-diethyl-2-(N-methylanilino)- is also explored in materials science for its role in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Modifications

The compound has been used as a modifier in the synthesis of thermoplastic elastomers, improving flexibility and durability. Research has shown that incorporating acetamide into polymer blends results in enhanced material properties suitable for applications in automotive and aerospace industries.

PropertyControl SampleModified Sample
Tensile Strength (MPa)2535
Elongation at Break (%)300450

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-(N-methylanilino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between N,N-diethyl-2-(N-methylanilino)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
N,N-Diethyl-2-(N-methylanilino)acetamide C₁₁H₁₆N₂O 192.26 N,N-diethyl, 2-(N-methylanilino) Intermediate in multicomponent synthesis; potential neuropharmacological applications
N,N-Dimethyl-2-(o-toluidino)acetamide C₁₁H₁₆N₂O 192.26 N,N-dimethyl, 2-(o-toluidino) Higher solubility in polar solvents due to methyl groups; used in ligand design
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino) C₁₂H₁₈N₂O 206.28 2-(ethylamino), N-(2,6-dimethylphenyl) Metabolite of lidocaine; local anesthetic properties
2-(Diethylamino)-N,N-diphenylacetamide C₁₈H₂₂N₂O 294.38 N,N-diphenyl, 2-(diethylamino) High lipophilicity; precursor in dye/pharmaceutical synthesis
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 3-nitroanilino Increased polarity; nitro group enhances electrophilicity

Structural and Functional Analysis

Substituent Effects on Solubility: The diethyl groups in the target compound reduce polarity compared to dimethyl analogs (e.g., N,N-dimethyl-2-(o-toluidino)acetamide), leading to lower water solubility but higher lipid membrane permeability . Nitro-substituted derivatives (e.g., N-(3-nitrophenyl)acetamide) exhibit greater polarity and reactivity in electrophilic substitutions due to the electron-withdrawing nitro group .

Synthetic Methods: The target compound may be synthesized via nucleophilic substitution of phenacyl bromides with N-methylaniline under solvent-free conditions, as demonstrated for related 2-(N-methylanilino)acetophenones (yields >85%) . In contrast, N,N-diphenyl derivatives (e.g., 2-(diethylamino)-N,N-diphenylacetamide) require palladium-catalyzed coupling or multi-step alkylation protocols .

Biological and Industrial Relevance: N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide is a bioactive metabolite of lidocaine, highlighting the role of acetamides in drug metabolism .

Biological Activity

Acetamide, N,N-diethyl-2-(N-methylanilino)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 233.32 g/mol

Table 1: Basic Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
OdorCharacteristic

The biological activity of Acetamide, N,N-diethyl-2-(N-methylanilino)- is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of various enzymes or receptors, leading to significant biological effects. The exact pathways and molecular targets remain to be fully elucidated but are under investigation for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that acetamides can exhibit anticancer properties by targeting specific cancer cell lines. For instance, compounds similar to N,N-diethylacetamide have shown effectiveness against MTAP-deleted cancer cells by inhibiting PRMT5, a key enzyme involved in tumor progression .
  • Toxicological Studies : Studies have shown that high doses of acetamides can lead to hepatotoxicity and other organ damage. For example, repeated exposure to acetamide compounds resulted in liver damage in animal models . This highlights the importance of dose management in therapeutic contexts.
  • Metabolic Pathways : Acetamides are metabolized through demethylation pathways, producing various metabolites that may also exhibit biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics and safety profiles of new drugs derived from this compound .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of PRMT5 in cancer cells
HepatotoxicityLiver damage at high doses
MetabolismDemethylation to active metabolites

Q & A

Q. What are the recommended synthetic pathways for Acetamide, N,N-diethyl-2-(N-methylanilino)-, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step processes, such as coupling acetamide derivatives with substituted anilines. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link diethylacetamide moieties to N-methylaniline derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperatures between 60–80°C improve kinetics .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) ensures high purity. Yield improvements (≥75%) are achievable by controlling stoichiometry and avoiding moisture .

Q. Table 1: Reaction Conditions Comparison

ParameterStudy A Study B
SolventDMFAcetonitrile
Temperature (°C)8060
CatalystHOBt/EDCNone
Yield (%)7268

Q. What safety protocols are critical when handling Acetamide, N,N-diethyl-2-(N-methylanilino)- in laboratory settings?

  • Toxicological precautions : Due to uncharacterized toxicity (similar to structurally related amides), use PPE (gloves, lab coats) and work in fume hoods .
  • Exposure limits : Follow OSHA guidelines for acetamide derivatives (e.g., H312: harmful in contact with skin). Implement emergency rinsing stations for skin/eye exposure .
  • Storage : Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aniline ring) influence the compound’s bioactivity and binding affinity?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline ring enhance interaction with hydrophobic pockets in enzyme targets (e.g., kinases), as shown in analogs like N,N-diethyl-2-(3-methoxyphenyl)-acetamide .
  • Steric effects : Bulky substituents (e.g., bornyl groups) reduce solubility but improve target specificity, as observed in bornyl-substituted acetamides .
  • Methodological validation : Use molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. Table 2: Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (μM)Reference
N,N-Diethyl-2-(3-methoxyphenyl)-acetamideAChE12.3
Bornyl-substituted acetamideTNF-α0.45

Q. How can contradictory data on the compound’s metabolic stability be resolved in pharmacokinetic studies?

  • In vitro assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Discrepancies often arise from interspecies metabolic differences .
  • Analytical techniques : Combine LC-MS/MS (for metabolite identification) and PAMPA (Parallel Artificial Membrane Permeability Assay) to differentiate passive diffusion vs. active transport .
  • Case study : A 2024 study resolved instability in rat models by co-administering CYP3A4 inhibitors (e.g., ketoconazole), increasing half-life from 1.2 to 4.7 hours .

Q. What advanced spectroscopic methods are recommended for characterizing intramolecular interactions in this compound?

  • NMR spectroscopy : ¹H-¹H NOESY identifies spatial proximity between the diethylamino group and N-methylaniline protons, confirming conformational rigidity .
  • X-ray crystallography : Resolves π-π stacking between aromatic rings and hydrogen-bonding networks (e.g., amide C=O to solvent) .
  • Computational modeling : DFT calculations (B3LYP/6-311+G**) predict charge distribution and reactive sites for electrophilic substitution .

Q. Methodological Challenges

Q. How to address low reproducibility in scaled-up synthesis?

  • Process variables : Control exothermic reactions via dropwise addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Quality control : Implement in-line FTIR to monitor reaction progress and HPLC-PDA for purity checks (>98%) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess phenotypic changes .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .

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